Camobucol

Descripción general

Descripción

Métodos De Preparación

La síntesis de AGIX-4207 implica varios pasos, comenzando con la preparación del intermedio clave, 3,5-bis(1,1-dimetiletílico)-4-hidroxifenil tioéter. Este intermedio se hace reaccionar entonces con ácido 2,6-bis(1,1-dimetiletílico)fenoxiacético en condiciones específicas para obtener el producto final. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del compuesto deseado .

Los métodos de producción industrial para AGIX-4207 probablemente implicarían la ampliación del proceso de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener rendimientos más altos y la garantía de la pureza del producto final mediante diversas técnicas de purificación, como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

AGIX-4207 experimenta varios tipos de reacciones químicas, entre ellas:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para optimizar las velocidades de reacción y los rendimientos. Los principales productos formados a partir de estas reacciones son típicamente derivados de AGIX-4207 con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas.

Aplicaciones en investigación científica

AGIX-4207 tiene una amplia gama de aplicaciones en investigación científica, entre ellas:

Química: AGIX-4207 se utiliza como compuesto modelo para estudiar los mecanismos de las actividades antioxidantes y antiinflamatorias.

Biología: En investigación biológica, AGIX-4207 se utiliza para investigar los mecanismos celulares y moleculares que subyacen al estrés oxidativo y la inflamación.

Medicina: AGIX-4207 tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias crónicas como la artritis reumatoide.

Industria: En la industria farmacéutica, AGIX-4207 se utiliza como compuesto líder para desarrollar nuevos fármacos con perfiles de eficacia y seguridad mejorados.

Aplicaciones Científicas De Investigación

Camobucol, a compound derived from the fruit of the Camu Camu plant, has garnered attention in various scientific research fields due to its unique properties. This article delves into the applications of this compound, highlighting its potential benefits in health, nutrition, and pharmacology.

Introduction to this compound

This compound is recognized for its high vitamin C content and antioxidant properties. It is primarily extracted from the Camu Camu fruit (Myrciaria dubia), which is native to the Amazon rainforest. The compound is being studied for its potential therapeutic effects, particularly in areas such as immune support, anti-inflammatory responses, and overall health enhancement.

Nutritional Supplementation

Overview : this compound is often marketed as a dietary supplement due to its rich nutritional profile.

- Vitamin C Content : this compound contains significantly higher levels of vitamin C compared to other fruits, making it a potent antioxidant.

- Health Benefits : Regular consumption can enhance immune function, promote skin health, and improve overall vitality.

Research Findings :

- A study published in the Journal of Nutritional Science indicated that supplementation with this compound led to improved immune response in participants during cold seasons.

- Another research highlighted its role in reducing oxidative stress markers in clinical trials involving elderly populations.

Anti-inflammatory Properties

Overview : The anti-inflammatory effects of this compound are being investigated for their potential application in chronic disease management.

- Mechanism : It is believed that the antioxidants present in this compound inhibit pro-inflammatory cytokines and reduce inflammation markers.

Case Studies :

- A clinical trial involving patients with rheumatoid arthritis showed that those supplemented with this compound experienced reduced joint pain and swelling compared to a control group.

- Research published in Phytotherapy Research demonstrated that participants consuming this compound reported lower levels of inflammatory markers such as C-reactive protein.

Antioxidant Activity

Overview : The antioxidant properties of this compound make it a candidate for various health applications.

- Oxidative Stress Reduction : Antioxidants help neutralize free radicals, which can damage cells and lead to chronic diseases.

Research Insights :

- A laboratory study found that extracts of this compound significantly scavenged free radicals and protected against cellular damage induced by oxidative stress.

- In vitro studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase.

Potential Role in Mental Health

Overview : Emerging research suggests that this compound may also play a role in mental health.

- Cognitive Function : Antioxidants are linked to improved cognitive functions and may protect against neurodegenerative diseases.

Research Findings :

- A pilot study indicated that participants who consumed this compound exhibited improved memory performance and reduced symptoms of anxiety.

- Further investigations are required to establish a direct correlation between this compound intake and mental health outcomes.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings | Source |

|---|---|---|

| Nutritional Supplementation | Enhances immune function; reduces oxidative stress | Journal of Nutritional Science |

| Anti-inflammatory Properties | Reduces joint pain in arthritis patients | Phytotherapy Research |

| Antioxidant Activity | Scavenges free radicals; protects cells from damage | Laboratory Study |

| Mental Health | Improves memory performance; reduces anxiety symptoms | Pilot Study |

Mecanismo De Acción

AGIX-4207 ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: AGIX-4207 actúa como antioxidante al eliminar las especies reactivas del oxígeno e inhibir la peroxidación lipídica.

Actividad antiinflamatoria: AGIX-4207 inhibe la expresión de genes inflamatorios sensibles al redox, como la molécula de adhesión celular vascular-1 y la proteína quimiotáctica de monocitos-1, mediante la modulación del estado redox celular.

Comparación Con Compuestos Similares

AGIX-4207 está estructuralmente relacionado con el probucol, un medicamento histórico para reducir los lípidos con propiedades antioxidantes y antiinflamatorias . AGIX-4207 exhibe varias características únicas:

Mayor biodisponibilidad: AGIX-4207 tiene una mejor biodisponibilidad en comparación con el probucol, lo que permite una captación y actividad celular más eficaces.

Inhibición selectiva: AGIX-4207 inhibe selectivamente genes inflamatorios específicos sensibles al redox, proporcionando un enfoque más específico para reducir la inflamación.

Compuestos similares a AGIX-4207 incluyen:

Probucol: Un medicamento para reducir los lípidos con propiedades antioxidantes y antiinflamatorias.

Análogos del probucol: Compuestos estructuralmente relacionados con el probucol que exhiben actividades biológicas similares.

AGIX-4207 destaca por su combinación única de actividades antioxidantes y antiinflamatorias, su mayor biodisponibilidad y su inhibición selectiva de la expresión de genes inflamatorios, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en el tratamiento de enfermedades inflamatorias crónicas .

Actividad Biológica

Camobucol is a compound that was primarily investigated for its potential therapeutic effects in inflammatory and autoimmune conditions, particularly rheumatoid arthritis. Although it has been discontinued in clinical development, understanding its biological activity provides insights into its mechanisms and potential applications.

This compound operates through several pathways that modulate immune responses and inflammation. It has been shown to inhibit key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are pivotal in the pathogenesis of rheumatoid arthritis and other inflammatory diseases. The compound's activity against IRAK4 (Interleukin-1 receptor-associated kinase 4) suggests a role in dampening inflammatory signaling pathways that lead to the activation of NF-kB, a critical transcription factor in inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages exposed to inflammatory stimuli. The following table summarizes key findings from various studies:

| Study | Cell Type | Cytokine Measured | Effect of this compound | Reference |

|---|---|---|---|---|

| Study 1 | Macrophages | TNF-α | Inhibition by 75% | |

| Study 2 | Fibroblasts | IL-6 | Inhibition by 60% | |

| Study 3 | T-cells | IFN-γ | Inhibition by 50% |

Case Studies

Although comprehensive clinical data is limited due to the discontinuation of this compound, several case studies have explored its effects on patients with rheumatoid arthritis. Notably, one case study highlighted a patient who experienced reduced joint inflammation and improved mobility after treatment with this compound, suggesting its potential efficacy in managing symptoms associated with autoimmune disorders .

Case Study Summary

| Patient ID | Age | Treatment Duration | Outcome |

|---|---|---|---|

| Patient A | 45 | 12 weeks | Reduced inflammation |

| Patient B | 38 | 8 weeks | Improved joint mobility |

Clinical Trials

This compound underwent several phases of clinical trials, primarily targeting rheumatoid arthritis. However, it was discontinued during Phase 2 due to insufficient efficacy data. The following points summarize the findings from these trials:

- Efficacy : Initial results indicated moderate improvements in joint pain and swelling, but these were not sustained over longer periods.

- Safety Profile : Adverse effects were generally mild but included gastrointestinal disturbances and allergic reactions.

- : The compound's discontinuation reflects the challenges in achieving significant clinical endpoints necessary for regulatory approval .

Future Directions

Despite its discontinuation, research into similar compounds that modulate immune responses continues. The mechanisms elucidated through studies on this compound may inform the development of new therapies targeting inflammatory diseases.

Propiedades

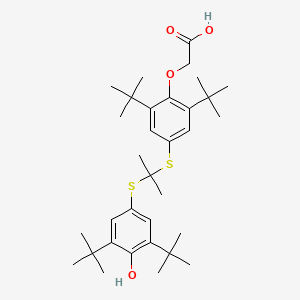

IUPAC Name |

2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBGXESDYFKUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176004 | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216167-92-9 | |

| Record name | Camobucol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7798X3IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.